molecular formula C7H10S B14311846 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 116233-88-6

3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene

Cat. No.: B14311846
CAS No.: 116233-88-6
M. Wt: 126.22 g/mol
InChI Key: GRYHJNNNNMTGKW-UHFFFAOYSA-N
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Description

3-Methyl-2-thiabicyclo[221]hept-5-ene is a sulfur-containing bicyclic compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. One common method involves the reaction of cyclopentadiene with a sulfur-containing dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene involves its interaction with various molecular targets. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and reactivity compared to its analogs .

Properties

CAS No.

116233-88-6

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

3-methyl-2-thiabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C7H10S/c1-5-6-2-3-7(4-6)8-5/h2-3,5-7H,4H2,1H3

InChI Key

GRYHJNNNNMTGKW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(S1)C=C2

Origin of Product

United States

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